molecular formula C16H18N2O2S2 B2661532 N1-(2-(methylthio)phenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1208619-43-5

N1-(2-(methylthio)phenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No. B2661532
CAS RN: 1208619-43-5
M. Wt: 334.45
InChI Key: MBVMEYDVGXHZOQ-UHFFFAOYSA-N
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Description

“N1-(2-(methylthio)phenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide” is a complex organic compound. It is structurally related to Methiopropamine (MPA), which is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .


Synthesis Analysis

The synthesis of Methiopropamine, a related compound, involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a thiophene group, which is a five-membered ring containing sulfur . It also contains an alkyl amine substituent at the 2-position .


Chemical Reactions Analysis

Methiopropamine, a related compound, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, Methiopropamine has a molar mass of 155.26 g·mol−1 .

Scientific Research Applications

For more in-depth studies, you might find these references helpful:

  • Klyba, L. V., Sanzheeva, E. R., Nedolya, N. A., & Tarasova, O. A. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry, 59(10), 1136–1143
  • Hu, Y., Wang, Y., & Li, Y. (2011). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309
  • Conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. (2015). Russian Journal of Organic Chemistry, 51(7), 1005–1010

Read the full article Access the review Explore the study

Mechanism of Action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It’s important to note that the safety and hazards of “N1-(2-(methylthio)phenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide” may vary based on its specific structure and properties.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-11(10-12-6-5-9-22-12)17-15(19)16(20)18-13-7-3-4-8-14(13)21-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVMEYDVGXHZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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